N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as a chlorophenyl group, a furan ring, and a chromenone . These groups are often found in bioactive compounds, suggesting that this molecule could have interesting biological properties.
Molecular Structure Analysis
The molecule contains several aromatic rings (a phenyl ring, a furan ring, and a chromenone), which are likely to contribute to its stability and possibly its reactivity . The chloro group is an electron-withdrawing group, which could affect the electronic distribution in the molecule and its reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the chromenone could be involved in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and potentially lipophilic. The exact properties would need to be determined experimentally .Future Directions
Given the interesting structural features of this compound and the biological activities of similar compounds, it could be worthwhile to study this molecule further. Potential areas of research could include synthesizing the compound and testing its biological activity, studying its reactivity, and investigating its physical and chemical properties .
Mechanism of Action
Target of Action
The primary target of this compound is the NaV1.8 sodium channels . These channels are crucial for the transmission of pain signals from peripheral nerves to the central nervous system .
Mode of Action
The compound acts as a selective blocker of NaV1.8 channels . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7 . This selective blocking of NaV1.8 channels inhibits the transmission of pain signals .
Biochemical Pathways
It is known that the blocking of nav18 channels can disrupt the normal flow of sodium ions, which are essential for the propagation of action potentials in neurons . This disruption can affect various downstream effects related to pain signal transmission .
Pharmacokinetics
The compound is soluble in DMSO to 100 mM and in ethanol to 25 mM . This suggests that it has good solubility, which can enhance its bioavailability.
Result of Action
The blocking of NaV1.8 channels by this compound reduces the transmission of pain signals, leading to antinociceptive effects . This means it can potentially be used for the treatment of pain.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used, which can impact its bioavailability . Furthermore, its stability might be affected by storage conditions. It is recommended to store the compound at room temperature under desiccating conditions .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-4-2-5-15-18(24)17(13-7-9-14(22)10-8-13)21(27-19(12)15)23-20(25)16-6-3-11-26-16/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWXWICPUNZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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